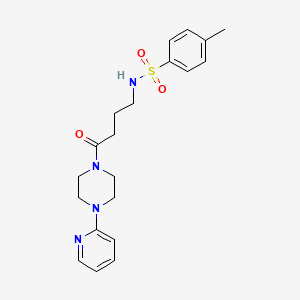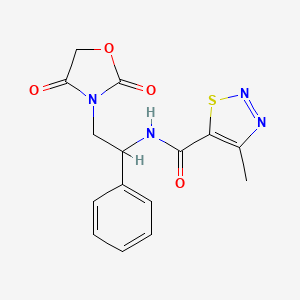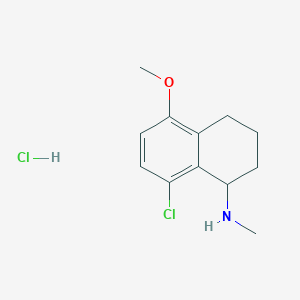
4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HIV-1 Infection Prevention
Research on methylbenzenesulfonamides, including compounds structurally related to 4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide, highlights their potential as targeting preparations in the prevention of human HIV-1 infection. These compounds have been synthesized and characterized, suggesting their utility in drug development for combating HIV-1 (Cheng De-ju, 2015).
Antimicrobial Activity
A series of novel benzenesulfonamide derivatives, including those structurally related to this compound, have demonstrated significant antimicrobial activity. These compounds were screened against various microbial strains, showing potent antimicrobial properties that could be beneficial in the development of new antibiotics (N. Desai, Atul H. Makwana, R. Senta, 2016).
Anticancer Potential
Research into novel indenopyridine derivatives structurally related to this compound has unveiled their anticancer activity. These compounds were tested against breast cancer cell lines, with some showing higher potency than standard drugs. This suggests their potential use in cancer treatment, highlighting the importance of structural modifications to enhance therapeutic efficacy (M. Ghorab, M. Al-Said, 2012).
Enzyme Inhibition for Disease Management
Several studies have explored the enzyme inhibitory properties of sulfonamides, including compounds similar to this compound, focusing on their potential to manage diseases associated with enzyme dysregulation. These compounds exhibit antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition, relevant for treating conditions like Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak, M. Boğa, Muhammed Tuneğ, et al., 2020).
Molecular Structures and Drug Design
Structural studies on compounds related to this compound have provided insights into their molecular conformation, bonding, and interactions. These studies are crucial for understanding the biological activities of these compounds and guiding the design of new drugs with improved efficacy and safety profiles (W. Cunico, C. Gomes, W. Harrison, et al., 2009).
Mécanisme D'action
Target of Action
The primary target of the compound “4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide” is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a significant target in the treatment of diseases such as cancer .
Mode of Action
This compound acts as an inhibitor of the PDGF receptor tyrosine kinase . By binding to this receptor, it prevents the activation of the kinase, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and migration .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration . The disruption of these pathways leads to the inhibition of cell growth and proliferation .
Pharmacokinetics
As a pdgf receptor tyrosine kinase inhibitor, it is expected to have good bioavailability and be metabolized by the liver .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and migration, primarily in cancer cells . This leads to a decrease in tumor growth and potentially to tumor shrinkage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, factors such as pH and temperature can impact the stability of the compound .
Propriétés
IUPAC Name |
4-methyl-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-17-7-9-18(10-8-17)28(26,27)22-12-4-6-20(25)24-15-13-23(14-16-24)19-5-2-3-11-21-19/h2-3,5,7-11,22H,4,6,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPVKTPNXOUJFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2359846.png)

![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)


![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2359859.png)

![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)



![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)
